Cas no 181478-44-4 (Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)-)

Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)-
- 2‐(ACETYLAMINO)‐5‐CHLOROSULFONYLBENZOIC ACID
- 2-acetamido-5-chlorosulfonylbenzoic acid
- 181478-44-4
- 2-Acetamido-5-(chlorosulfonyl)benzoic acid
- DTXSID30672537
- MFCD13176499
- 2-(ACETYLAMINO)-5-CHLOROSULFONYLBENZOIC ACID
- 2-(Acetylamino)-5-chlorosulfonylbenzoicacid
-
- MDL: MFCD13176499
- インチ: InChI=1S/C9H8ClNO5S/c1-5(12)11-8-3-2-6(17(10,15)16)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
- InChIKey: LVDOUMMWQQHBBH-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 276.98124
- どういたいしつりょう: 276.981
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 109A^2
じっけんとくせい
- PSA: 100.54
Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D197245-5g |
2-(Acetylamino)-5-chlorosulfonylbenzoic acid |
181478-44-4 | 95% | 5g |
$1265 | 2025-03-01 | |
eNovation Chemicals LLC | D197245-5g |
2-(Acetylamino)-5-chlorosulfonylbenzoic acid |
181478-44-4 | 95% | 5g |
$1265 | 2024-08-03 | |
eNovation Chemicals LLC | D197245-5g |
2-(Acetylamino)-5-chlorosulfonylbenzoic acid |
181478-44-4 | 95% | 5g |
$1265 | 2025-02-24 | |
eNovation Chemicals LLC | D197245-1g |
2-(Acetylamino)-5-chlorosulfonylbenzoic acid |
181478-44-4 | 95% | 1g |
$785 | 2025-03-01 | |
eNovation Chemicals LLC | D197245-1g |
2-(Acetylamino)-5-chlorosulfonylbenzoic acid |
181478-44-4 | 95% | 1g |
$785 | 2024-08-03 | |
eNovation Chemicals LLC | D197245-1g |
2-(Acetylamino)-5-chlorosulfonylbenzoic acid |
181478-44-4 | 95% | 1g |
$785 | 2025-02-24 |
Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)-に関する追加情報
Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- (CAS No. 181478-44-4): A Comprehensive Overview
Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)-, identified by its CAS number 181478-44-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a versatile intermediate in the synthesis of various bioactive molecules.
The molecular framework of Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- consists of a benzene ring substituted with an acetylamino group at the 2-position and a chlorosulfonyl group at the 5-position. This arrangement imparts distinct chemical properties that are exploited in multiple synthetic pathways. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its reactivity, making it a valuable building block for constructing more complex molecules.
In recent years, the pharmaceutical industry has shown increasing interest in derivatives of benzoic acid due to their potential therapeutic applications. Studies have highlighted the role of benzoic acid derivatives in developing drugs targeting various diseases, including inflammatory disorders and infectious diseases. The acetylamino group, in particular, has been identified as a key moiety that can modulate biological activity, while the chlorosulfonyl group provides a site for further functionalization.
One of the most compelling aspects of Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their pharmacological significance and are found in numerous FDA-approved drugs. The compound's ability to undergo various transformations, such as nucleophilic aromatic substitution and condensation reactions, makes it an indispensable tool for medicinal chemists.
Recent research has demonstrated the use of Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- in the development of novel antimicrobial agents. The combination of the acetylamino and chlorosulfonyl groups creates a scaffold that can interact with bacterial enzymes, disrupting essential metabolic pathways. This has led to promising results in preclinical studies where derivatives of this compound have shown efficacy against resistant strains of bacteria.
The synthesis of Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and flow chemistry, have been employed to optimize yields and purity. These methods not only enhance the efficiency of production but also minimize waste, aligning with green chemistry principles.
In addition to its pharmaceutical applications, Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- has found utility in materials science. Its unique structural features make it a candidate for developing advanced materials with specific functionalities. For instance, it has been explored as a precursor for creating polymers with enhanced thermal stability and mechanical strength.
The analytical characterization of Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- is crucial for ensuring its purity and consistency. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and assess its quality. These analytical methods provide detailed insights into the compound's structure and purity, which are essential for downstream applications.
The future prospects of Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)- are vast and multifaceted. Ongoing research aims to expand its applications in drug discovery by exploring new synthetic routes and functionalizing its core structure further. Collaborative efforts between academia and industry are expected to accelerate the development of novel therapeutics based on this compound.
In conclusion, Benzoic acid, 2-(acetylamino)-5-(chlorosulfonyl)-, with its CAS number 181478-44-4, represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features and reactivity make it a valuable asset in creating innovative drugs and materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.
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